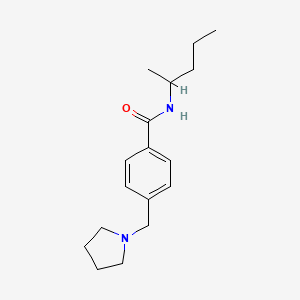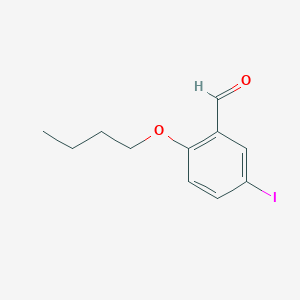
2-butoxy-5-iodobenzaldehyde
Overview
Description
2-Butoxy-5-iodobenzaldehyde: is an organic compound with the molecular formula C11H13IO2 and a molecular weight of 304.13 g/mol It is characterized by the presence of a butoxy group and an iodine atom attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxy-5-iodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 2-butoxybenzaldehyde. This reaction typically requires the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under controlled conditions .
Another method involves the Suzuki–Miyaura coupling reaction, where a boron reagent is used to couple a butoxy-substituted benzaldehyde with an iodinated aromatic compound . This reaction is catalyzed by palladium and requires a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-5-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like or .
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boron reagents, and bases like potassium carbonate.
Major Products Formed
Oxidation: 2-Butoxy-5-iodobenzoic acid.
Reduction: 2-Butoxy-5-iodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
2-Butoxy-5-iodobenzaldehyde has several applications in scientific research:
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-butoxy-5-iodobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding , influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Butoxybenzaldehyde: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodobenzaldehyde: Lacks the butoxy group, affecting its solubility and chemical behavior.
2-Butoxy-4-iodobenzaldehyde: Similar structure but with the iodine atom in a different position, leading to variations in reactivity and applications.
Uniqueness
2-Butoxy-5-iodobenzaldehyde is unique due to the presence of both the butoxy group and the iodine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Properties
IUPAC Name |
2-butoxy-5-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSNLHIQMQEDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4859349.png)
![propyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B4859357.png)
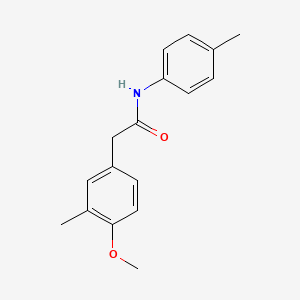
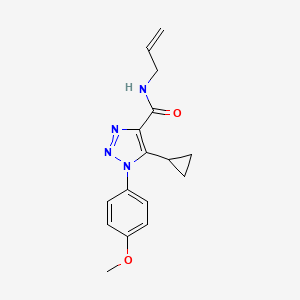
![1-[4-ACETYL-1-(2,5-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]ETHAN-1-ONE](/img/structure/B4859367.png)
![3-cyclopropyl-6-[4-(difluoromethoxy)phenyl]-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4859381.png)
![N-(1-adamantylmethyl)-2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4859397.png)
![4-[(2-chloro-5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B4859401.png)
![DIMETHYL 5-[({[4-(AMINOSULFONYL)PHENETHYL]AMINO}CARBOTHIOYL)AMINO]ISOPHTHALATE](/img/structure/B4859418.png)
![N'-[2-(1H-INDOL-3-YL)ETHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE](/img/structure/B4859419.png)
![4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}MORPHOLINE](/img/structure/B4859424.png)
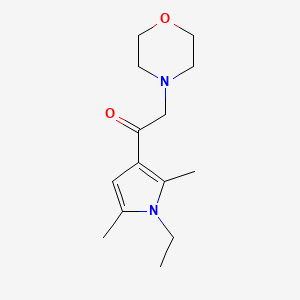
![{4-[2-(3,4-dimethoxyphenyl)ethyl]-5-mercapto-4H-1,2,4-triazol-3-yl}(diphenyl)methanol](/img/structure/B4859443.png)
